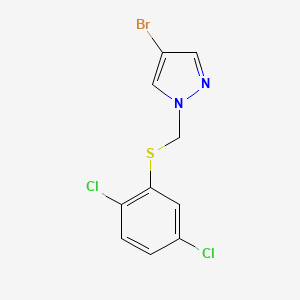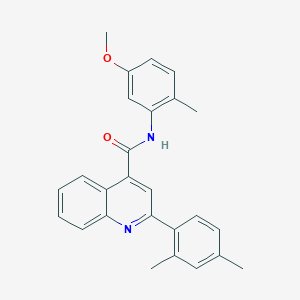
(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE
Overview
Description
(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a thioether linkage to a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE typically involves the reaction of 4-bromopyrazole with a suitable thioether reagent. One common method is the nucleophilic substitution reaction where 4-bromopyrazole reacts with 2,5-dichlorophenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes such as liver alcohol dehydrogenase.
Biological Studies: The compound’s derivatives have shown activity against various biological targets, making it useful in drug discovery and development.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler pyrazole derivative used in various chemical reactions.
2,5-dichlorophenylthiomethyl derivatives: Compounds with similar thioether linkages but different core structures.
Other substituted pyrazoles: Compounds with different substituents on the pyrazole ring, offering varied chemical and biological properties.
Uniqueness
(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,5-DICHLOROPHENYL) SULFIDE is unique due to its specific combination of a bromopyrazole core and a dichlorophenylthioether linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-bromo-1-[(2,5-dichlorophenyl)sulfanylmethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2N2S/c11-7-4-14-15(5-7)6-16-10-3-8(12)1-2-9(10)13/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJAMIZJTNHTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCN2C=C(C=N2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][4-(difluoromethoxy)-3-methoxyphenyl]methanone](/img/structure/B4345651.png)
![7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4345664.png)

![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345686.png)
![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4345691.png)
![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345696.png)
![3-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-4-YL CYANIDE](/img/structure/B4345707.png)
![2-{[(6,8-DICHLOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345711.png)
![4-METHYL-2-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345717.png)
![1,3-BENZOTHIAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE](/img/structure/B4345723.png)
![4-bromo-1-{[(pentafluorophenyl)thio]methyl}-1H-pyrazole](/img/structure/B4345742.png)

![2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-METHYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4345753.png)
![3-[(acetyloxy)methyl]-7-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4345764.png)
